1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Overview
Description
1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex heterocyclic compound It features a unique structure that combines a bromophenyl group, an oxadiazole ring, and a pyrrolo[3,4-d][1,2,3]triazole core
Preparation Methods
The synthesis of 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-bromobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Construction of the pyrrolo[3,4-d][1,2,3]triazole core: This involves a cyclization reaction, often facilitated by a suitable catalyst or under thermal conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, yielding reduced derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.
Scientific Research Applications
1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has a wide range of scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Biological Studies: It is used in studies related to enzyme inhibition, particularly targeting enzymes involved in oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent modulation of neurotransmission . Additionally, it may interfere with oxidative stress pathways by scavenging reactive oxygen species or inhibiting their production .
Comparison with Similar Compounds
Similar compounds to 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione include:
1,2,3-Triazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Oxadiazoles: These compounds are also studied for their antimicrobial and anti-inflammatory effects.
Pyrazoles: Another class of heterocyclic compounds with significant pharmacological potential.
The uniqueness of this compound lies in its combined structural features, which may confer enhanced or synergistic biological activities compared to its individual components.
Biological Activity
The compound 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, structural characteristics, and biological evaluations of this compound.
Synthesis and Structural Characteristics
The compound was synthesized through a multi-step reaction involving key intermediates such as 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine and 3-(3-nitrophenyl)-5-chloromethyl-1,2,4-oxadiazole . The resulting structure features a pyrrolo-triazole core with oxadiazole and bromophenyl substituents that are critical for its biological activity.
Crystallographic Data
The crystal structure reveals important intramolecular and intermolecular interactions that may influence its biological properties. Notable interactions include:
- C—HN hydrogen bonds
- N—HO and C—HO hydrogen bonds
This structural information is essential for understanding the compound's reactivity and potential binding sites in biological systems .
Anticancer Properties
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, related compounds have been shown to interact with estrogen receptors (ER), which play a crucial role in breast cancer proliferation. Molecular docking studies suggest that the compound may bind effectively to ERs, potentially inhibiting cancer cell growth .
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its anticancer effects appears to be linked to its ability to induce apoptosis in malignant cells. This was demonstrated through assays measuring cell viability and apoptosis markers in breast cancer cell lines such as MCF-7 and MDA-MB-453. The presence of specific functional groups in the molecule enhances its interaction with DNA and cellular proteins involved in apoptosis pathways .
Case Studies
A notable case study involved the evaluation of the compound's cytotoxic effects on breast cancer cell lines. The results indicated that the compound exhibited a dose-dependent decrease in cell viability. The study employed both ELISA for DNA enzyme inhibition and molecular dynamics simulations to assess the stability of the compound when bound to target proteins .
Properties
IUPAC Name |
3-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN6O3/c20-12-8-6-11(7-9-12)17-21-14(29-23-17)10-25-16-15(22-24-25)18(27)26(19(16)28)13-4-2-1-3-5-13/h1-9,15-16H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPANEGCQVCLYPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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